REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1.[N+]([C:15]1[CH:20]=CC(O)=C[CH:16]=1)([O-])=O.S(=O)(=O)(O)O>OCC(CO)O>[F:1][C:2]1[CH:7]=[C:6]2[C:5](=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1)[N:8]=[CH:20][CH:15]=[CH:16]2
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Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
FC1=CC(=C(C=C1)N)[N+](=O)[O-]
|
Name
|
|
Quantity
|
9.5 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
27 mL
|
Type
|
solvent
|
Smiles
|
OCC(O)CO
|
Name
|
|
Quantity
|
8.3 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 130° C. for 4 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
For the workup, the reaction mixture was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C2C=CC=NC2=C(C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: PERCENTYIELD | 11% | |
YIELD: CALCULATEDPERCENTYIELD | 10.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |